molecular formula C11H11FN2O5 B3240562 Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate CAS No. 143948-69-0

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate

Cat. No.: B3240562
CAS No.: 143948-69-0
M. Wt: 270.21 g/mol
InChI Key: ZKBXMUXCNYNNAY-UHFFFAOYSA-N
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Description

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate is an organic compound with the molecular formula C11H11FN2O5. This compound is characterized by the presence of a fluoro-nitrophenyl group attached to an amino-oxopropanoate moiety. It is a derivative of propanoic acid and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-fluoro-2-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl acetoacetate+4-fluoro-2-nitroanilineEthyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate\text{Ethyl acetoacetate} + \text{4-fluoro-2-nitroaniline} \rightarrow \text{this compound} Ethyl acetoacetate+4-fluoro-2-nitroaniline→Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: Ethyl 3-((4-fluoro-2-aminophenyl)amino)-3-oxopropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-fluoro-2-nitrophenyl)amino)propanoate
  • Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
  • Methyl 3-((4-aminobenzoyl)amino)propanoate

Uniqueness

Ethyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate is unique due to the presence of both a fluoro and a nitro group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-(4-fluoro-2-nitroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-2-19-11(16)6-10(15)13-8-4-3-7(12)5-9(8)14(17)18/h3-5H,2,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBXMUXCNYNNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712154
Record name Ethyl 3-(4-fluoro-2-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143948-69-0
Record name Ethyl 3-(4-fluoro-2-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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